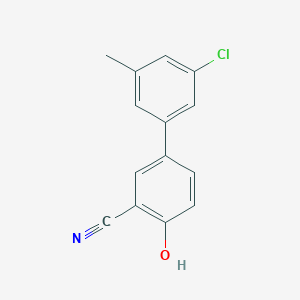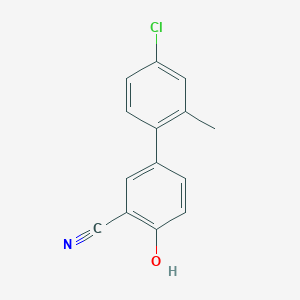
5-(4-Chloro-3-methylphenyl)-2-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-3-methylphenyl)-2-cyanophenol, 95% (5-CMCP) is an organic compound that is widely used in scientific research and lab experiments due to its unique properties. It is a derivative of phenol, containing a chlorine atom and a methyl group, and it is also known as 2-cyanophenol. 5-CMCP is a white crystalline solid, soluble in water and most organic solvents. It is a versatile compound with a wide range of applications in both scientific research and lab experiments.
科学的研究の応用
5-CMCP has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and agrochemicals. It is also used as a catalyst in the synthesis of polymers, such as polyurethanes and polyamides. Additionally, 5-CMCP has been used as a fluorescent probe for the detection of DNA and other biomolecules.
作用機序
The mechanism of action of 5-CMCP is complex and not fully understood. It is believed that the chlorine atom in the molecule is responsible for its biological activity. It is thought to interact with proteins and other molecules in the cell, resulting in a variety of effects. For example, 5-CMCP has been shown to inhibit the activity of enzymes involved in DNA replication, transcription, and translation, as well as to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
5-CMCP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in DNA replication, transcription, and translation. In vivo studies have shown that it can induce apoptosis in cancer cells, and it has also been shown to inhibit the growth of bacteria. Additionally, 5-CMCP has been shown to possess anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
The use of 5-CMCP in lab experiments has several advantages. It is a relatively simple compound to synthesize, and it is also easily soluble in water and most organic solvents. Additionally, it is a versatile compound with a wide range of applications. However, there are some limitations to the use of 5-CMCP in lab experiments. It is a toxic compound, and it can be hazardous to handle without proper safety precautions. Furthermore, it is not approved for use in humans, and its effects on humans are not fully understood.
将来の方向性
There are a number of potential future directions for the use of 5-CMCP in scientific research and lab experiments. One potential direction is the development of more efficient and selective methods of synthesis. Additionally, further research is needed to better understand the mechanism of action of 5-CMCP and its biochemical and physiological effects. Finally, further research is needed to better understand the potential applications of 5-CMCP in human health, such as its use as an anti-inflammatory or anti-cancer agent.
合成法
The synthesis of 5-CMCP is relatively simple and can be achieved through a number of methods. One of the most common methods is the reaction of 4-chloro-3-methylphenol with sodium cyanide and sodium hydroxide in an aqueous solution. This reaction produces 5-CMCP in a high yield of 95%. Other methods such as the reaction of 4-chloro-3-methylphenol with sodium hypochlorite and sodium hydroxide, or the reaction of 4-chloro-3-methylphenol with potassium cyanide and sodium hydroxide, can also be used to synthesize 5-CMCP.
特性
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-6-10(4-5-13(9)15)11-2-3-12(8-16)14(17)7-11/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWPFAPYMBGYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C#N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684813 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-methylphenyl)-2-cyanophenol | |
CAS RN |
1261891-56-8 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














